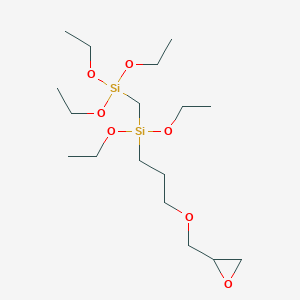

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane

Vue d'ensemble

Description

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is a bifunctional organosilane compound. It features an epoxy group and multiple ethoxy groups, making it highly reactive and versatile in various applications. The epoxy group can react with a variety of substrates, while the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of glycidol with a silane compound. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Glycidol} + \text{Silane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle organosilane compounds. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane undergoes various types of chemical reactions, including:

Hydrolysis: The ethoxy groups hydrolyze in the presence of water to form silanol groups.

Condensation: The silanol groups can condense to form siloxane bonds.

Epoxy Reactions: The epoxy group can react with amines, alcohols, thiols, and acids.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Catalysts such as acids or bases.

Epoxy Reactions: Amines, alcohols, thiols, and acids under mild to moderate conditions.

Major Products Formed

Hydrolysis and Condensation: Siloxane networks.

Epoxy Reactions: Various epoxy adducts depending on the reactants used.

Applications De Recherche Scientifique

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent and surface modifier for various substrates.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensors.

Medicine: Utilized in drug delivery systems and medical coatings.

Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability

Mécanisme D'action

The compound exerts its effects through the reactivity of its epoxy and silane groups. The epoxy group can form covalent bonds with nucleophiles, while the silane groups can hydrolyze and condense to form stable siloxane networks. These reactions enable the compound to act as a coupling agent, enhancing the adhesion between different materials and improving the mechanical properties of composites .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Glycidyloxypropyl)trimethoxysilane

- 3-Glycidoxypropyldimethoxymethylsilane

Comparison

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane is unique due to its combination of epoxy and multiple ethoxy groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers enhanced versatility in forming siloxane networks and reacting with various substrates .

Activité Biologique

3-(Glycidyloxy)propyl(triethoxysilylmethyl)diethoxysilane, commonly referred to as glycidoxypropyl triethoxysilane, is a silane compound with significant applications in various fields, including materials science, pharmaceuticals, and biotechnology. Its unique chemical structure allows it to interact with biological systems, making it an interesting subject for research into its biological activity.

- Molecular Formula : C₁₂H₂₆O₅Si

- Molecular Weight : 278.42 g/mol

- CAS Number : 2602-34-8

- Appearance : Slightly yellow transparent liquid

- Density : 1.012 g/cm³

- Boiling Point : 303.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its epoxy functional group. This group can undergo ring-opening reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols in biological systems. This reactivity can lead to modifications in proteins and nucleic acids, influencing various cellular processes.

1. Cell Adhesion and Growth

Research has shown that silanes like glycidoxypropyl triethoxysilane can enhance cell adhesion when used as a coating material on biomaterials. For instance, studies indicate that surfaces treated with this silane promote the attachment and proliferation of fibroblasts and endothelial cells, which are crucial for tissue engineering applications .

2. Drug Delivery Systems

The compound's ability to form stable bonds with biological macromolecules makes it a candidate for drug delivery systems. By conjugating therapeutic agents to the silane, researchers have developed systems that can target specific cells or tissues, improving the efficacy of treatments while minimizing side effects .

3. Antimicrobial Properties

Certain studies have explored the antimicrobial properties of glycidoxypropyl triethoxysilane when incorporated into coatings or materials. The compound exhibits activity against various bacteria and fungi, suggesting potential applications in medical device coatings to prevent infections .

Case Studies

| Study Title | Findings |

|---|---|

| Enhancement of Cell Adhesion on Silanized Surfaces | Cells adhered better to surfaces treated with glycidoxypropyl triethoxysilane compared to untreated surfaces, indicating improved biocompatibility. |

| Development of Targeted Drug Delivery Systems | Successful conjugation of anticancer drugs to glycidoxypropyl triethoxysilane resulted in targeted delivery and reduced toxicity in vitro. |

| Antimicrobial Activity Assessment | Coatings containing glycidoxypropyl triethoxysilane showed significant reduction in bacterial colonization on medical devices. |

Propriétés

IUPAC Name |

diethoxy-[3-(oxiran-2-ylmethoxy)propyl]-(triethoxysilylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O7Si2/c1-6-20-25(21-7-2,13-11-12-18-14-17-15-19-17)16-26(22-8-3,23-9-4)24-10-5/h17H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUZJJHNXYCYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOCC1CO1)(C[Si](OCC)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.